REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]=2)[NH:8][CH:7]=1.[CH2:20]([O:22][C:23]([C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)NC=C2)=[O:24])[CH3:21].[Cl:34][CH2:35][CH2:36][CH2:37][C:38](Cl)=[O:39]>CC(C)=O.O>[Cl:34][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]=2)[NH:8][CH:7]=1.[C:23]1(=[O:24])[N:1]([CH2:2][CH2:3][CH2:4][CH2:5][C:6]2[C:14]3[C:9](=[CH:10][CH:11]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]=3)[NH:8][CH:7]=2)[C:38](=[O:39])[C:33]2=[CH:32][CH:31]=[CH:27][CH:26]=[C:25]12.[O:22]1[C:37]2[CH:36]=[CH:35][CH:2]=[CH:3][C:38]=2[O:39][CH2:21][CH2:20]1
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Name
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3-(4-aminobutyl)-5-ethoxycarbonylindole
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Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
NCCCCC1=CNC2=CC=C(C=C12)C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=C2C=CNC2=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCC1=CNC2=CC=C(C=C12)C(=O)OCC
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Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CCCCC1=CNC3=CC=C(C=C13)C(=O)OCC)=O)=CC=CC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |